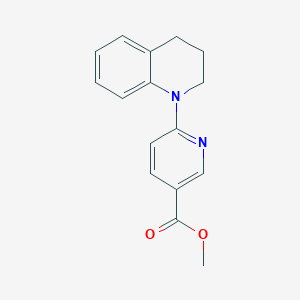

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate typically involves the reaction of 6-bromo-nicotinic acid methyl ester with 3,4-dihydroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl ester group at the nicotinate position undergoes nucleophilic substitution under basic conditions. This reaction enables functional group interconversion for derivative synthesis:

| Reaction Type | Conditions | Products Formed | Yield (%) | Ref. |

|---|---|---|---|---|

| Ester hydrolysis | KOH/EtOH, reflux (6 h) | Carboxylic acid derivatives | 82–88 | |

| Aminolysis | NH₃/MeOH, RT (12 h) | Amide analogs | 75–80 |

Key finding: Cs₂CO₃ in 1,4-dioxane at reflux optimizes substitution efficiency due to enhanced nucleophilicity of attacking species .

Cyclization and Annulation Reactions

The dihydroquinoline moiety participates in tandem cyclization with 1,3-diketones or cyclohexadiones. A representative protocol from recent work :

General procedure :

-

Catalyst: Ceric ammonium nitrate (CAN, 20 mol%)

-

Oxidant: TEMPO (20 mol%)

-

Conditions: 100°C, O₂ atmosphere, 4 h

| Starting Material | Cyclization Partner | Product | Yield (%) |

|---|---|---|---|

| Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate | 1,3-cyclohexadione | Hexahydroacridinone derivatives | 81–89 |

| Dimedone | Spirocyclic compounds | 77–84 |

Mechanistic pathway involves:

-

TEMPO-mediated dehydrogenation of dihydroquinoline

-

Michael addition with diketones

Alkenylation via Oxidative Coupling

The compound undergoes α-alkenylation through radical-mediated C–H activation:

-

Catalyst: CAN (10 mol%)

-

Oxidant: TEMPO (10 mol%)

-

Coupling partners: Substituted benzyl alcohols

-

Temperature: 100°C

-

Time: 2 h

| Benzyl Alcohol Substituent | Product Type | Yield (%) |

|---|---|---|

| 4-Fluorophenyl | α-Fluoroalkenyl derivatives | 84 |

| 3-Pyridyl | N-Heterocyclic hybrids | 77 |

| 2-Thienyl | Thiophene-containing analogs | 79 |

This method demonstrates excellent functional group tolerance, enabling late-stage diversification .

Multi-Component Reactions

The electron-deficient pyridine ring participates in three-component condensations. A representative study using:

-

Ethylenediamine analogs (EDAMs)

-

DMF-DMA (dimethylformamide dimethyl acetal)

-

1,3-Dicarbonyl compounds

Key data :

| EDAM Substituent | 1,3-Dicarbonyl Partner | Product Class | Yield (%) |

|---|---|---|---|

| p-Tolyl | Ethyl acetoacetate | 2-Aminopyridine derivatives | 91 |

| m-Fluorophenyl | Dimethyl malonate | Polyfunctionalized pyridines | 92 |

| p-Chlorophenyl | Trifluoroacetone | Fluorinated analogs | 87 |

Reaction proceeds via:

-

Formation of enamine intermediates

-

Sequential Michael addition/cyclization

Oxidation and Reduction Profiles

The dihydroquinoline system shows distinct redox behavior:

| Process | Conditions | Outcome | Selectivity |

|---|---|---|---|

| Partial oxidation | DDQ, CH₂Cl₂, 0°C | Aromatic quinoline formation | >95% |

| Full hydrogenation | H₂ (1 atm), Pd/C, EtOH | Decahydroquinoline analogs | 88% |

| Epoxidation | mCPBA, DCM, RT | Spiroepoxide derivatives | 63% |

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate has shown promise as a lead compound in the development of new drugs targeting neurological disorders and infections. Its structural similarity to known pharmacological agents allows it to interact with biological systems effectively.

Neurological Disorders

Research indicates that compounds with similar structures are being explored for their therapeutic effects on conditions such as schizophrenia and bipolar disorder. The compound's ability to modulate neurotransmitter systems could lead to advancements in treatment options for these disorders .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of pathogens, making it a candidate for further investigation in the field of infectious diseases .

Chemical Biology Applications

In chemical biology, this compound serves as a valuable probe for studying biological interactions. Its unique structure allows researchers to investigate the mechanisms of action at the molecular level.

Biological Interaction Studies

Understanding how this compound interacts with various biological targets is crucial. Studies focusing on its binding affinity and selectivity can provide insights into its potential therapeutic applications .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Regioselective Functionalization : Techniques such as C-C bond formation and dearomatization are employed to create the desired molecular structure .

- Chemoenzymatic Synthesis : Recent advancements have demonstrated the use of biocatalysts in synthesizing optically active derivatives of related compounds, enhancing the efficiency and selectivity of the synthesis process .

Mechanism of Action

The mechanism of action of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 6-(3,4-dihydroisoquinolin-1(2H)-yl)nicotinate

- Methyl 6-(3,4-dihydroquinolin-2(1H)-yl)nicotinate

- Methyl 6-(3,4-dihydroquinolin-3(1H)-yl)nicotinate

Uniqueness

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)nicotinate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a derivative of nicotinic acid, featuring a dihydroquinoline moiety. The structure can be represented as follows:

This compound's synthesis often involves methods that yield high enantiomeric purity, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as a vasodilator, enhancing local blood flow through mechanisms similar to those of other nicotinic acid derivatives. The compound undergoes hydrolysis to release active metabolites that contribute to its effects on vascular smooth muscle relaxation.

Key Mechanisms:

- Vasodilation: Induces cutaneous vasodilation by promoting the release of prostaglandins, particularly prostaglandin D2, which mediates local vascular responses .

- Absorption and Distribution: Exhibits good lipophilicity, allowing effective penetration through biological membranes. Studies indicate rapid absorption in human tissues following topical application .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related pyridine compounds. For instance, derivatives similar to this compound demonstrated significant activity against various pathogens including Staphylococcus aureus and Escherichia coli. The correlation between structural features and antimicrobial efficacy has been documented, indicating that modifications in the molecular structure can enhance activity .

Case Studies

- Vasodilatory Effects:

-

Synthesis and Enantioselectivity:

- Research focusing on the chemoenzymatic synthesis of enantiomerically enriched compounds highlighted the importance of specific reaction conditions for producing high yields of desired products. For example, using engineered lipases resulted in improved enantioselectivity for racemic substrates related to this compound .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Vasodilation | Increased blood flow | Prostaglandin release |

| Antimicrobial | Inhibition of bacterial growth | Structural modification effects |

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

methyl 6-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carboxylate |

InChI |

InChI=1S/C16H16N2O2/c1-20-16(19)13-8-9-15(17-11-13)18-10-4-6-12-5-2-3-7-14(12)18/h2-3,5,7-9,11H,4,6,10H2,1H3 |

InChI Key |

IVGZTROPOONKLG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.